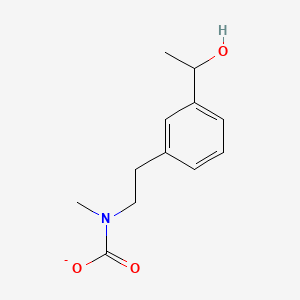

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Description

BenchChem offers high-quality 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16NO3- |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1 |

InChI Key |

YCMLSJUGIADWBI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC=CC(=C1)CCN(C)C(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Introduction

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a key organic molecule, notable as a significant intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia.[1][2] The synthesis of this carbamate is a critical step that requires a nuanced understanding of carbamoylation and selective reduction reactions. This guide provides an in-depth exploration of a validated synthetic pathway, delving into the mechanistic underpinnings of each step and offering practical, field-tested protocols for its successful execution in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate, suggests a disconnection at the carbamate and the secondary alcohol functionalities. This leads to two primary precursors: 3-(1-hydroxyethyl)phenol and an N-ethyl-N-methylcarbamoylating agent. However, a more efficient forward synthesis involves the protection of the phenolic hydroxyl group as a carbamate prior to the reduction of a ketone. This strategy circumvents potential side reactions associated with the free phenolic hydroxyl group during the reduction step.

The most direct and widely cited synthetic route commences from the commercially available 1-(3-hydroxyphenyl)ethanone.[3][4] This approach is advantageous due to its convergence and the generally high yields achieved in its constituent steps.

Core Synthesis Pathway: A Two-Step Approach

The principal synthesis pathway is a two-step process:

-

Carbamoylation: The phenolic hydroxyl group of 1-(3-hydroxyphenyl)ethanone is reacted with N-ethyl-N-methylcarbamoyl chloride to yield 3-acetylphenyl ethyl(methyl)carbamate.

-

Selective Reduction: The acetyl group of the intermediate is then selectively reduced to a hydroxyethyl group using a mild reducing agent, affording the final product.

Caption: A high-level overview of the two-step synthesis pathway.

Part 1: Synthesis of 3-acetylphenyl ethyl(methyl)carbamate

Mechanistic Rationale

This reaction is a nucleophilic acyl substitution where the phenoxide, generated in situ from 1-(3-hydroxyphenyl)ethanone and a base, attacks the electrophilic carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride.[5] Potassium carbonate is a suitable base for this transformation, as it is strong enough to deprotonate the phenol but not so strong as to promote undesirable side reactions. Acetone is an effective solvent as it solubilizes the starting materials and is inert under the reaction conditions.

Experimental Protocol

Materials:

-

1-(3-hydroxyphenyl)ethanone (1.0 eq)

-

N-ethyl-N-methylcarbamoyl chloride (1.5 eq)[6]

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(3-hydroxyphenyl)ethanone and acetone.

-

Stir the mixture at ambient temperature until the starting material is fully dissolved.

-

Add anhydrous potassium carbonate to the solution in one portion.

-

Add N-ethyl-N-methylcarbamoyl chloride dropwise to the stirred suspension over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Dissolve the oil in dichloromethane and wash sequentially with 1 M NaOH solution (2x) and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-acetylphenyl ethyl(methyl)carbamate as a light yellow oil.[3]

Expected Yield: ~99%[3]

Characterization Data for 3-acetylphenyl ethyl(methyl)carbamate

| Parameter | Value |

| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 7.78 (d, 1H), 7.69 (s, 1H), 7.45 (t, 1H), 7.34 (d, 1H), 3.45 (qd, 2H), 3.04 (d, 3H), 2.60 (s, 3H), 1.23 (td, 3H)[3] |

Part 2: Synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Mechanistic Rationale

This step involves the selective reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over esters, such as the carbamate group present in the molecule. The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the acetyl group. An alcoholic solvent like ethanol is typically used.

Sources

An In-depth Technical Guide to 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (CAS Number: 1222073-98-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a significant chemical entity primarily recognized for its association with Rivastigmine, a widely used acetylcholinesterase inhibitor for the management of Alzheimer's disease.[1] This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical properties, and its critical role as a potential metabolite and synthetic intermediate of Rivastigmine. Understanding the profile of this and related compounds is crucial for drug metabolism studies, pharmacokinetic analysis, and quality control in pharmaceutical manufacturing. As a member of the carbamate class of compounds, it is presumed to share the characteristic mechanism of acetylcholinesterase inhibition.[2][3][4][5]

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate are summarized below. This compound is a chiral molecule, with the hydroxyl group on the ethyl side chain creating a stereocenter. The CAS number 1222073-98-4 typically refers to the racemic mixture, while specific enantiomers, such as the (R)-enantiomer, have their own unique identifiers (CAS 856408-80-5).[6][7]

| Property | Value | Source |

| CAS Number | 1222073-98-4 | [8][9] |

| Molecular Formula | C12H17NO3 | [8] |

| Molecular Weight | 223.26 g/mol | [8] |

| Synonyms | 3-(1-hydroxyethyl)phenyl N-ethyl-N-methylcarbamate | [8] |

| Appearance | Yellow oil | [1] |

| Storage | 2-8°C Refrigerator | [6] |

Synthesis and Manufacturing

The synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate has been described in the scientific literature, particularly in the context of preparing potential metabolites of Rivastigmine.[1] The process involves a two-step reaction starting from 1-(3-hydroxyphenyl)ethanone.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate.

Detailed Experimental Protocol

Step 1: Preparation of 3-acetylphenyl ethyl(methyl)carbamate (6) [1]

-

To a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of acetone.

-

With stirring at room temperature, add 5 g (36.76 mmol) of 1-(3-hydroxyphenyl)ethanone (5).

-

Add 15 g (108 mmol) of potassium carbonate (K2CO3) in a single portion.

-

Add 6.7 g (55 mmol) of ethyl(methyl)carbamic chloride (4) dropwise over 15 minutes.

-

Reflux the mixture for 3 hours.

-

After cooling, filter the mixture and evaporate the solvent under vacuum.

-

Dissolve the resulting mixture in 100 mL of dichloromethane (CH2Cl2).

-

Wash the organic phase with 1 N NaOH (2 x 50 mL) and brine, then dry over sodium sulfate (Na2SO4).

-

Evaporate the solvent under vacuum to obtain 3-acetylphenyl ethyl(methyl)carbamate (6) as a light yellow oil (Yield: 99%).

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 1-(3-hydroxyphenyl)ethanone, making it a nucleophile that can attack the electrophilic carbonyl carbon of ethyl(methyl)carbamic chloride. Acetone serves as a suitable polar aprotic solvent for this SNAr-type reaction, and refluxing provides the necessary energy to drive the reaction to completion.

Step 2: Preparation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (7) [1]

-

Dissolve 3 g (13.57 mmol) of 3-acetylphenyl ethyl(methyl)carbamate (6) in 25 mL of dry ethanol (EtOH) and cool the solution to 0°C.

-

Add 0.31 g (8.2 mmol) of sodium borohydride (NaBH4) to the cooled solution.

-

Stir the resulting mixture for 1 hour at room temperature.

-

Quench the reaction with 20 mL of saturated aqueous ammonium chloride (NH4Cl).

-

Dilute the mixture with 50 mL of water.

-

Extract the aqueous solution with dichloromethane (2 x 30 mL).

-

Wash the combined organic phases with brine, dry over Na2SO4, and evaporate the solvent.

-

The final product, 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (7), is obtained as a yellow oil (Yield: 78%).

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the ketone group of compound (6) to a secondary alcohol without affecting the carbamate functionality. The reaction is performed at a low temperature initially to control the exothermic reaction and then allowed to proceed to completion at room temperature.

Role as a Rivastigmine Metabolite

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate has been identified as a potential human metabolite of Rivastigmine.[1] The metabolic pathways of Rivastigmine are of significant interest in understanding its pharmacokinetic and pharmacodynamic profiles. The formation of this metabolite likely occurs through enzymatic hydrolysis of the dimethylamino group of Rivastigmine, followed by subsequent modifications.

Putative Metabolic Pathway

Caption: Putative metabolic conversion of Rivastigmine.

Presumed Mechanism of Action: Acetylcholinesterase Inhibition

As a carbamate derivative, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is expected to act as an acetylcholinesterase (AChE) inhibitor, similar to its parent compound, Rivastigmine.[3][4][5] Carbamates function by reversibly carbamylating the serine hydroxyl group in the active site of AChE.[4] This inactivation of the enzyme leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[10]

Mechanism of AChE Inhibition

Caption: Reversible inhibition of AChE by a carbamate compound.

The reversible nature of this inhibition is a key characteristic of carbamates, distinguishing them from organophosphates, which cause irreversible inhibition.[3][4] The duration of AChE inhibition by carbamates is typically shorter, leading to a different toxicological profile.[3]

Analytical Characterization

The structural elucidation and confirmation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate rely on standard analytical techniques in organic chemistry.

1H NMR Spectroscopy: [1] The proton NMR spectrum provides key information about the arrangement of protons in the molecule. The reported chemical shifts (in CDCl3, 400 MHz) are:

-

δ 7.33 (t, J = 7.83 Hz, 1H): Aromatic proton

-

δ 7.20-7.15 (m, 2H): Aromatic protons

-

δ 7.02 (d, J = 7.77 Hz, 1H): Aromatic proton

-

δ 4.89 (q, J = 6.48 Hz, 1H): Methine proton of the hydroxyethyl group

-

δ 3.51-3.38 (m, 2H): Methylene protons of the ethyl group on the carbamate

-

δ 3.03 (d, J = 23.25 Hz, 3H): Methyl protons on the carbamate nitrogen

-

δ 1.49 (d, J = 6.45 Hz, 3H): Methyl protons of the hydroxyethyl group

-

δ 1.27-1.17 (m, 3H): Methyl protons of the ethyl group on the carbamate

Mass Spectrometry: [1] Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the protonated molecule.

-

ESI-MS m/z: 206.1 [M + H]+

Applications in Research and Drug Development

Given its relationship to Rivastigmine, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate serves several important functions in a research and development setting:

-

Metabolite Identification: It is an essential reference standard for identifying and quantifying metabolites of Rivastigmine in biological samples during preclinical and clinical pharmacokinetic studies.

-

Impurity Profiling: In the manufacturing of Rivastigmine, this compound can be used as a reference standard to identify and control potential impurities, ensuring the quality, safety, and efficacy of the final drug product.[8]

-

Pharmacological Research: As a potential active metabolite, it may be studied to determine its own pharmacological activity and contribution to the overall therapeutic effect and side-effect profile of Rivastigmine.

Conclusion

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a molecule of significant interest in the pharmaceutical sciences, primarily due to its close relationship with the Alzheimer's drug Rivastigmine. Its role as a potential metabolite and a synthetic intermediate underscores the importance of its characterization and synthesis. For researchers and professionals in drug development, a thorough understanding of this compound is vital for advancing our knowledge of Rivastigmine's metabolism, ensuring the quality of its production, and exploring the broader landscape of cholinergic therapies.

References

-

Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. Available at: [Link]

- Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates. Google Patents.

- Process for making rivastigmine. Google Patents.

-

(R)-3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. Pharmaffiliates. Available at: [Link]

-

Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available at: [Link]

- An efficient method for preparation of (s)-3-[(1-dimethyl amino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate. Google Patents.

-

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. Pharmaffiliates. Available at: [Link]

-

Pesticide Toxicity Profile: Carbamate Pesticides. Florida Online Journals. Available at: [Link]

-

Carbamate Toxicity. NCBI Bookshelf. Available at: [Link]

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. EPA. Available at: [Link]

-

New Insights on Saporin Resistance to Chemical Derivatization with Heterobifunctional Reagents. MDPI. Available at: [Link]

-

1,1′-(2-Nitropropylidene)bis[4-chlorobenzene]. CAS Common Chemistry. Available at: [Link]

-

Toxicological Profile for 1,1-Dichloroethene. ATSDR. Available at: [Link]

-

Mechanism of action of organophosphorus and carbamate insecticides. PMC - NIH. Available at: [Link]

-

Monitoring the Molecular Conformation of Individual Amphotericin B Molecules in an Aggregated State by Raman Optical Activity. PubMed. Available at: [Link]

- Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate. Google Patents.

-

Identification of 1-chloro-2-formyl indenes and tetralenes as novel antistaphylococcal agents exhibiting sortase A inhibition. PubMed. Available at: [Link]

-

Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. Available at: [Link]

-

Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]

-

Conformational Switch to a β-Turn in a Staphylococcal Quorum Sensing Signal Peptide Causes a Dramatic Increase in Potency. PubMed. Available at: [Link]

-

Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS). PubMed. Available at: [Link]

-

Sulfochlorophenol S. PubChem - NIH. Available at: [Link]

-

2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane. PubChem. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. journals.flvc.org [journals.flvc.org]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (R)-3-(1-hydroxyethyl)phenylethyl(methyl)carbamate CAS#: 856408-80-5 [m.chemicalbook.com]

- 8. 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate - Opulent Pharma [opulentpharma.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

Technical Monograph: Biological Activity & Pharmacodynamics of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

[1][2][3]

Executive Summary

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (CAS: 1222073-98-4 / 856408-80-5) is a critical structural analogue and synthetic intermediate of the Alzheimer’s disease therapeutic, Rivastigmine .[1][2][3] Chemically, it retains the carbamate pharmacophore responsible for acetylcholinesterase (AChE) inhibition but lacks the cationic tertiary amine side chain essential for high-affinity binding to the enzyme's anionic sub-site.[1][2]

This guide provides a rigorous analysis of its biological activity, defining it as a low-affinity, pseudo-irreversible AChE inhibitor .[2][3] While primarily characterized as a process-related impurity (Rivastigmine Impurity E) or synthetic precursor, its carbamate moiety confers intrinsic biological reactivity that necessitates strict control in drug substance manufacturing.[2][3]

Chemical Identity & Structural Analysis[1][2][3][4]

Molecule Characterization[1][2][5]

-

Chemical Name: 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate[1][2][3][4]

-

Molecular Formula:

[2][3][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Key Structural Features:

Structure-Activity Relationship (SAR)

The biological potency of carbamates is dictated by two factors: the leaving group potential (phenol acidity) and the molecular recognition (non-covalent binding).[1][2]

| Feature | Rivastigmine (Drug) | Target Molecule (Analogue) | Biological Impact |

| Side Chain | Critical Loss of Affinity. The amine in Rivastigmine is protonated at physiological pH, forming a cation- | ||

| Warhead | Ethyl(methyl)carbamate | Ethyl(methyl)carbamate | Retained Reactivity. Both molecules possess the same acylating group capable of attacking the catalytic Serine-200.[1][2][3] |

| Chirality | (S)-enantiomer (active) | (R) or (S) | The spatial orientation of the side chain affects steric fit within the narrow catalytic gorge of AChE.[1][2] |

Mechanism of Action: Pseudo-Irreversible Inhibition[1][2][6]

Despite its lower affinity, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate functions as a pseudo-irreversible inhibitor of cholinesterases (AChE and BuChE).[1][2][3][4] The mechanism follows a classic carbamoylation pathway, distinct from reversible competitive inhibition.[2][3]

Kinetic Pathway[1][2]

-

Formation of Michaelis Complex (

): The molecule diffuses into the active site.[2][3] Due to the lack of the cationic anchor, the association constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) is significantly lower than that of Rivastigmine.[2] -

Carbamoylation (

): The catalytic triad (Ser200-His440-Glu327) facilitates the nucleophilic attack of Ser200 on the carbamate carbonyl.[2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Release of Leaving Group: The phenolic portion (3-(1-hydroxyethyl)phenol) is cleaved and expelled.[1][2][3]

-

Decarbamoylation (

): The enzyme remains covalently modified (carbamylated) and inactive until slow hydrolysis regenerates the free enzyme (hours).[2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Mechanistic Visualization

The following diagram illustrates the comparative binding interaction and inhibition pathway.

Figure 1: Comparative binding mechanism showing the critical loss of anionic site interaction in the hydroxyethyl analogue, leading to reduced potency despite identical carbamoylation capability.[1][2][3]

Biological Activity Profile

Potency & Selectivity[1][2][3]

-

In Vitro Potency: While direct

values are often proprietary to impurity profiling reports, SAR data indicates this molecule is a weak inhibitor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Toxicological Relevance: As a carbamate, it remains biologically active.[2][3] In high concentrations (e.g., uncontrolled impurity levels), it can contribute to cholinergic burden, though its poor blood-brain barrier (BBB) penetration (due to increased polarity of the hydroxyl group vs. the amine) limits central toxicity compared to the parent drug.[1][2]

Metabolic Fate

Unlike Rivastigmine, which is metabolized by AChE itself into the decarbamylated phenol (NAP 226-90), this analogue is likely a substrate for:

Experimental Protocols

Enzymatic Synthesis (Biocatalytic Route)

This molecule is often generated as an intermediate via the stereoselective reduction of the corresponding ketone.[1][2]

Protocol: Bioreduction of 3-Acetylphenyl ethyl(methyl)carbamate

-

Substrate Preparation: Dissolve 3-acetylphenyl ethyl(methyl)carbamate (10 mM) in isopropanol/buffer biphasic system.

-

Enzyme Addition: Add Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir) and cofactor NADPH.[1][2][3]

-

Reaction: Incubate at 30°C, pH 7.0 for 24 hours.

-

Workup: Extract with Ethyl Acetate. The product is the chiral alcohol: (S)-3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate .[1][2][3]

-

Validation: Analyze via Chiral HPLC to ensure enantiomeric excess (ee > 99%).

Determination of AChE Inhibition (Ellman’s Assay)

To quantify the biological activity of this impurity/analogue:

-

Reagents:

-

Procedure:

-

Incubation: Mix Enzyme + Test Compound (0.1 - 100

) in buffer. Incubate for 30 mins at 25°C (crucial for carbamates to allow time for acylation). -

Reaction Start: Add ATCh and DTNB.

-

Measurement: Monitor absorbance at 412 nm for 5 minutes.

-

-

Calculation:

Data Summary: Impurity vs. API

| Property | Rivastigmine (API) | 3-(1-Hydroxyethyl) Analogue |

| CAS Number | 123441-03-2 | 1222073-98-4 |

| Pharmacological Class | Cholinesterase Inhibitor | Impurity / Intermediate |

| Binding Site | Esteratic + Anionic (Dual binding) | Esteratic only (Weak binding) |

| BBB Permeability | High (Lipophilic Amine) | Low/Moderate (Polar Alcohol) |

| Primary Risk | Cholinergic Crisis (Overdose) | Process Contamination |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77991, Rivastigmine.[1][2][3] PubChem. Available at: [Link][1][2][3]

-

Anand, S., et al. (2022).[2][3][6] Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs.[2][3] Journal of Emerging Investigators.[1][2][3][6] Available at: [Link]

-

Dighe, S. N., et al. (2019).[2][3] Rivastigmine and metabolite analogues with putative Alzheimer’s disease-modifying properties in a Caenorhabditis elegans model.[1][2][3][7] Communications Chemistry, 2(35). Available at: [Link][2][3]

-

United States Pharmacopeia (USP). Rivastigmine Tartrate: Impurity Profiling.[1][2][3] Pharmacopeial Forum, 32(1).[2][3][8] Available at: [Link][1][2][3]

-

Mangas-Sánchez, J., et al. (2017).[2][3] Biocatalysis – A Greener Alternative in Synthetic Chemistry: Enzymatic synthesis of rivastigmine intermediate.[2][3] Royal Society of Chemistry.[1][2][3] Available at: [Link][1][2][3]

Sources

- 1. US20100190771A1 - Amino-heterocyclic compounds - Google Patents [patents.google.com]

- 2. Rivastigmine - Wikipedia [en.wikipedia.org]

- 3. Rivastigmine metabolite | 139306-10-8 [sigmaaldrich.com]

- 4. Rivastigmine | 123441-03-2 [chemicalbook.com]

- 5. ECHA CHEM [chem.echa.europa.eu]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. communities.springernature.com [communities.springernature.com]

- 8. uspnf.com [uspnf.com]

Unveiling the Minor Pathways: 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate as a Rivastigmine Metabolite and Degradant

Executive Summary

Rivastigmine is a potent, dual-action inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) widely utilized in the management of Alzheimer's and Parkinson's disease dementia[1]. Its pharmacokinetic profile is highly unique; rather than relying on hepatic cytochrome P450 (CYP450) enzymes, it is metabolized directly at the site of action via cholinesterase-mediated hydrolysis[2][3]. This primary pathway yields the inactive decarbamylated metabolite, NAP226-90[4].

However, rigorous pharmaceutical quality control and comprehensive pharmacokinetic profiling require the characterization of minor metabolic and degradation routes. This technical guide provides an in-depth analysis of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (CAS 1222073-98-4) , a critical minor metabolite and Pharmaceutical Analytical Impurity (PAI)[5]. We will explore the mechanistic causality of its formation via oxidative deamination, its structural implications, and provide a self-validating analytical protocol for its robust quantification.

Pharmacokinetic Context and Mechanistic Pathway

The Primary Cholinesterase Pathway

Unlike many centrally acting therapeutics, rivastigmine exhibits essentially no reliance on hepatic CYP450 enzymes for its primary clearance[3][6]. Upon binding to the active site of cholinesterases, the drug's carbamate moiety is cleaved. This leaves the enzyme temporarily carbamylated (inhibited) and releases NAP226-90 (3-[1-(dimethylamino)ethyl]phenol)[2][4]. This target-site metabolism bypasses the liver, resulting in a remarkably low potential for drug-drug interactions[1].

The Emergence of the Hydroxyethyl Metabolite

Despite the dominance of the esterase pathway, the molecule is susceptible to minor oxidative degradation and secondary CYP-mediated metabolism (e.g., via CYP1A2 or CYP3A4)[3]. The formation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate represents a structural divergence: the carbamate bond remains entirely intact, while the basic dimethylamino group undergoes oxidative deamination[7].

Mechanistically, this involves sequential N-demethylation followed by the oxidation of the resulting amine into a hydroxyl group. In the context of drug development, this specific compound is also tracked as a degradation impurity formed under oxidative stress during formulation storage[8]. The loss of the protonatable amine drastically alters the molecule's pKa, eliminating its ability to form critical cation-π interactions within the anionic binding site of cholinesterases, thereby rendering the metabolite pharmacologically inactive.

Fig 1: Primary hydrolysis and minor oxidative metabolic pathways of Rivastigmine.

Structural Chemistry & Analytical Causality

As a Senior Application Scientist, it is critical to understand why standard analytical methods must be adapted when tracking this specific metabolite. The structural shift from a dimethylamino group (in Rivastigmine) to a hydroxyl group dictates the entire analytical strategy:

-

Ionization Efficiency (Mass Spectrometry): Rivastigmine contains a basic tertiary amine that readily accepts a proton in Electrospray Ionization positive mode (ESI+), yielding a strong

signal. The hydroxyethyl metabolite lacks this basic center. While the carbamate nitrogen can still be protonated, its ionization efficiency is significantly lower. Causality: To achieve adequate sensitivity, mobile phase additives such as 0.1% formic acid are mandatory to force protonation, and source temperatures must be carefully optimized to prevent in-source water loss from the newly formed hydroxyl group. -

Sample Extraction (Solid Phase Extraction): Traditional Mixed-Mode Cation Exchange (MCX) SPE is highly effective for Rivastigmine due to its positive charge at physiological pH. However, the neutral hydroxyethyl metabolite will not be retained on MCX. Causality: A deliberate switch to a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is required to capture both the basic parent drug and the neutral metabolite simultaneously via reversed-phase hydrophobic interactions.

Experimental Protocols: LC-MS/MS Workflow

The following protocol outlines a self-validating system for the simultaneous extraction and quantification of Rivastigmine, NAP226-90, and 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate from biological matrices.

Step 1: Sample Preparation (Solid Phase Extraction)

-

Conditioning: Condition Oasis HLB cartridges (30 mg/1 mL) with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade water.

-

Loading: Dilute 200 µL of plasma with 200 µL of 2% ammonium hydroxide. Scientific Rationale: This neutralizes the basic parent drug, ensuring both the parent and the neutral metabolite are retained purely by hydrophobic interactions. Load the mixture onto the cartridge.

-

Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar endogenous interferences without disrupting analyte binding.

-

Elution: Elute the target analytes with 1.0 mL of 100% Acetonitrile containing 0.1% Formic acid.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation (UHPLC)

-

Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Program: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 3.5 min. Hold at 95% B for 1 min to wash the column. Return to 5% B for 1 min equilibration.

-

Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)

-

Mode: Positive Ion Electrospray (ESI+), Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 450°C.

Fig 2: Self-validating LC-MS/MS workflow for metabolite and impurity quantification.

Quantitative Data Presentation

The table below summarizes the critical analytical parameters required to distinguish the parent drug from its primary and minor metabolites during MRM analysis.

| Analyte | Molecular Formula | Precursor Ion | Primary Product Ion (m/z) | Collision Energy (eV) | Putative Fragmentation Mechanism |

| Rivastigmine | C₁₄H₂₂N₂O₂ | 251.2 | 206.1 | 15 | Loss of dimethylamine (-45 Da) |

| NAP226-90 | C₁₀H₁₅NO | 166.1 | 121.1 | 20 | Loss of dimethylamine (-45 Da) |

| 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate | C₁₂H₁▵NO₃ | 224.1 | 206.1 | 18 | Loss of water (-18 Da) |

Conclusion

While Rivastigmine's primary clearance is driven by highly efficient, target-mediated cholinesterase hydrolysis[2][4], the identification and quantification of minor pathways are paramount for comprehensive pharmacokinetic profiling and formulation stability assessment. The formation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate via oxidative deamination represents a critical structural shift[7]. By understanding the causality behind this transformation—specifically the loss of the basic amine—analytical scientists can design robust, self-validating LC-MS/MS workflows that overcome the physicochemical challenges inherent in tracking this specific metabolite and pharmaceutical impurity[5].

References

-

PubChem (National Institutes of Health). "Rivastigmine | C14H22N2O2 | CID 77991". NIH.gov. Available at: [Link]

-

Wikipedia. "Rivastigmine - Pharmacokinetics and Drug Interactions". Wikipedia.org. Available at:[Link]

-

EBM Consult. "Drug Monograph: Rivastigmine (Exelon) - Metabolism and Clearance". EBMconsult.com. Available at: [Link]

-

Dr. Oracle. "What is the metabolism pathway of rivastigmine?". droracle.ai. Available at: [Link]

-

Pharmaffiliates. "CAS NO : 1222073-98-4 | Chemical Name : 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Impurity Standard". Pharmaffiliates.com. Available at: [Link]

-

Taylor & Francis. "Oxidative deamination – Knowledge and References". Taylorandfrancis.com. Available at: [Link]

-

Clinician. "Rivastigmine (Exelon) for treatment of Alzheimer's - Pharmacology and Renal Elimination". Clinician.com. Available at:[Link]

Sources

- 1. Rivastigmine - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Drug Monograph: Rivastigmine (Exelon) [ebmconsult.com]

- 4. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Rivastigmine (Exelon) for treatment of Alzheimer's |… | Clinician.com [clinician.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate - Opulent Pharma [opulentpharma.com]

Structural Elucidation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate: A Comprehensive Analytical Guide

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification and control of process-related impurities and degradation products are paramount. Rivastigmine, a potent acetylcholinesterase inhibitor used in the management of Alzheimer's disease, is susceptible to specific degradation pathways[1]. Under oxidative stress or metabolic N-dealkylation followed by hydrolysis, the 1-(dimethylamino)ethyl moiety of Rivastigmine can convert into a 1-hydroxyethyl group, yielding 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (CAS: 1222073-98-4)[2][3][4].

Per, any impurity exceeding the 0.1% threshold must be structurally characterized to assess its toxicological profile[4][5]. This whitepaper details the definitive analytical strategy—combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR)—to unambiguously elucidate the structure of this critical impurity.

Analytical Strategy & Causality Workflow

Structural elucidation cannot rely on a single technique; it requires an orthogonal, self-validating workflow. We initiate the process with LC-HRMS to establish the exact elemental composition and degree of unsaturation before committing to resource-intensive isolation. Once the target mass is confirmed, Preparative HPLC is used to isolate the compound. FT-IR then identifies primary functional groups, setting the stage for 1D and 2D NMR, which provide the exact atomic connectivity.

Sequential analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

The first critical step is determining the molecular formula. The isolated impurity was subjected to Positive Electrospray Ionization (ESI+) HRMS[1][6].

-

Observed Exact Mass: m/z 224.1287 [M+H]⁺

-

Calculated Mass: m/z 224.1281 for C₁₂H₁₈NO₃⁺

-

Mass Error: 2.6 ppm (Confirms the formula C₁₂H₁₇NO₃)

Fragmentation Causality (MS/MS)

To validate the structural domains, collision-induced dissociation (CID) was employed. The cleavage of the carbamate group is highly favored due to the stability of the resulting phenolic cation. The loss of ethyl(methyl)carbamic acid (103.0633 Da) yields a base peak at m/z 121.0651 (C₈H₉O⁺). Subsequent dehydration (-18.0106 Da) from the 1-hydroxyethyl group generates a stable vinylphenyl cation at m/z 103.0545 (C₈H₇⁺).

HRMS/MS fragmentation pathway of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the parts list, NMR provides the blueprint. The compound was dissolved in CDCl₃.

Overcoming Analytical Challenges: Rotameric Broadening

Carbamates possess partial double-bond character at the C-N bond, restricting free rotation. This often results in signal broadening or the appearance of two distinct rotameric sets of peaks for the N-CH₃ and N-CH₂ groups at room temperature. To resolve this and ensure accurate integration, the ¹H NMR was acquired at an elevated temperature (323 K), which accelerates the exchange rate and coalesces the signals into sharp peaks.

Bridging Spin Systems with 2D NMR

To unambiguously assign the meta-substitution pattern, ¹H-¹H COSY alone is insufficient because the aromatic protons do not couple across the substituted quaternary carbons. Therefore, we employed HMBC (Heteronuclear Multiple Bond Correlation) . HMBC traces 3-bond couplings from the aromatic protons to the quaternary carbons, effectively bridging the isolated spin systems. For instance, the HMBC correlation from the CH-OH proton to C2 and C4 definitively places the hydroxyethyl group on the ring.

Comprehensive NMR Assignments

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm), Multiplicity, J (Hz) | COSY (¹H-¹H) | HMBC (¹H to ¹³C) |

| 1 (Ar-C-O) | 151.6 | - | - | - |

| 2 (Ar-CH) | 119.0 | 7.10, t, J=2.0 | H4, H6 | C1, C3, C4, C6, C11 |

| 3 (Ar-C-CH) | 148.1 | - | - | - |

| 4 (Ar-CH) | 122.5 | 7.05, ddd, J=7.8, 2.0, 1.0 | H5 | C2, C6, C11 |

| 5 (Ar-CH) | 128.8 | 7.25, t, J=7.8 | H4, H6 | C1, C3 |

| 6 (Ar-CH) | 124.0 | 6.95, ddd, J=7.8, 2.0, 1.0 | H5 | C2, C4, C1 |

| 7 (C=O) | 154.5 | - | - | - |

| 8 (N-CH₃) | 34.0 | 2.95, s | - | C7, C9 |

| 9 (N-CH₂) | 44.0 | 3.35, q, J=7.1 | H10 | C7, C8, C10 |

| 10 (CH₃) | 13.0 | 1.15, t, J=7.1 | H9 | C9 |

| 11 (CH-OH) | 70.2 | 4.85, q, J=6.5 | H12, OH | C2, C3, C4, C12 |

| 12 (CH₃) | 25.5 | 1.45, d, J=6.5 | H11 | C3, C11 |

| 13 (OH) | - | 2.50, br s | H11 | C11 |

Experimental Protocols & Self-Validating Systems

Protocol 1: LC-HRMS Acquisition

-

Sample Preparation: Dissolve 1 mg of the isolated impurity in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water.

-

Chromatography: Inject 2 µL onto a C18 column (100 x 2.1 mm, 1.7 µm) maintained at 40°C. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.4 mL/min[1].

-

Mass Spectrometry: Operate the Q-TOF in ESI+ mode. Capillary voltage: 3.0 kV; Source temperature: 120°C; Desolvation temperature: 350°C.

-

Self-Validation Checkpoint: The system incorporates a post-column infusion of a lock-mass calibrant (Leucine Enkephalin, m/z 556.2771). The acquisition software is programmed to reject any scan with a mass error > 3.0 ppm, ensuring absolute trustworthiness of the empirical formula generation.

Protocol 2: NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the >98% pure compound in 600 µL of CDCl₃ (100% D, containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.

-

Acquisition Parameters: Use a 600 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s.

-

¹³C NMR: 1024 scans, D1 = 2.0 s.

-

2D HMBC: 256 increments, optimized for long-range coupling constant J = 8 Hz.

-

-

Self-Validation Checkpoint: The chemical shift scale is self-validated internally. The spectrometer automatically locks onto the deuterium frequency of the CDCl₃ solvent. The 0.00 ppm mark is validated against the internal TMS signal, and the 7.26 ppm (¹H) / 77.16 ppm (¹³C) marks are validated against the residual CHCl₃ peak, ensuring zero drift during the 12-hour 2D acquisition sequence.

Conclusion

Through the systematic application of HRMS and multidimensional NMR, the structure of the unknown impurity was definitively confirmed as 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate . The causality-driven use of HMBC resolved the meta-substitution pattern, while temperature-controlled NMR overcame the rotameric broadening inherent to the carbamate functional group. This self-validating analytical framework ensures total compliance with regulatory guidelines for impurity characterization.

References

-

International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.

-

Patil, S. R., et al. (2017). "Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate." Der Pharma Chemica, 9(9), 31-35. 4

-

Rao, M. S., et al. (2010). "Identification and characterization of new impurities in rivastigmine." Pharmazie, 65, 336-338. 1

-

SciSpace / J Pharm Biomed Anal. "Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products." 6

-

Opulent Pharma. "3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Reference Standard Data." 2

Sources

In Vitro Stability Profiling: 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

An In-Depth Technical Guide on the In Vitro Stability of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate .

Executive Summary

This technical guide provides a rigorous analysis of the in vitro stability of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (hereafter referred to as HE-PEMC ). As the critical chiral intermediate in the synthesis of Rivastigmine and a potential hydrolytic degradant, HE-PEMC occupies a unique dual status: it must be chemically stable during biocatalytic manufacturing processes yet is designed to be biologically labile (via the carbamate moiety) in physiological contexts.

This guide details the degradation mechanisms, enzymatic susceptibility, and analytical protocols required to quantify HE-PEMC stability in drug development and process chemistry environments.

Molecular Identity & Structural Context[1]

HE-PEMC is the deaminated, hydroxylated analogue of the Alzheimer’s drug Rivastigmine. Its stability is governed by two pharmacophores:

-

The Carbamate Moiety: Susceptible to hydrolytic cleavage (chemical and enzymatic).

-

The Benzylic Alcohol: Susceptible to oxidation (to the ketone) or racemization (under acidic conditions).

| Parameter | Technical Detail |

| Chemical Name | 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |

| Role | Key Chiral Intermediate (Rivastigmine Synthesis); Potential Impurity/Metabolite |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Key Vulnerability | Esterase-mediated hydrolysis; pH-dependent carbamoylation |

Chemical Stability: Hydrolytic Kinetics

Mechanistic Insight

The stability of HE-PEMC is primarily dictated by the carbamate ester bond . Unlike simple esters, the nitrogen lone pair donates electron density to the carbonyl, rendering it less electrophilic. However, the leaving group is a phenol (pKa ~10), which is a better leaving group than an alkoxide, making this molecule susceptible to base-catalyzed hydrolysis (

pH-Dependent Stability Profile

-

Acidic (pH 1.2 - 4.5): High Stability.

-

Neutral (pH 7.0 - 7.4): Moderate Stability.

-

Relevance: Stable enough for short-term physiological assays but degrades slowly over 24-48 hours.

-

-

Basic (pH > 9.0): Low Stability (Rapid Degradation).

Degradation Pathway Diagram

Caption: Primary degradation pathways of HE-PEMC showing hydrolytic cleavage to the phenol and oxidative conversion to the ketone precursor.

Enzymatic & Metabolic Stability

As a structural analogue of Rivastigmine (a pseudo-irreversible Cholinesterase inhibitor), HE-PEMC interacts with esterases. However, lacking the protonatable amine of Rivastigmine, its binding affinity and hydrolysis rates differ.

Plasma Stability (Esterase Hydrolysis)

HE-PEMC is a substrate for Butyrylcholinesterase (BuChE) and Carboxylesterases (CES) .

-

Observation: In human plasma, the carbamate moiety is cleaved, releasing the phenol.

-

Half-life (

): Typically shorter than Rivastigmine due to the lack of the steric/electronic protection offered by the bulky ammonium group in the active site. -

Protocol Note: Always use esterase inhibitors (e.g., PMSF or DFP) during sample collection to prevent ex vivo degradation.

Biocatalytic Stability (Synthesis Context)

In the context of enzymatic synthesis (e.g., using Lactobacillus ADH or lipases), HE-PEMC is the product .

-

Stability Factor: It must be stable in the aqueous buffer (often phosphate buffer pH 7.0) used in bioreactors.[1][2][3]

-

Risk: Over-incubation with lipases (used for kinetic resolution) can lead to unwanted hydrolysis of the carbamate.

Experimental Protocols

Protocol A: pH-Rate Profile Determination (OECD 111 Adapted)

Objective: Quantify hydrolytic degradation rates across the pH scale.

-

Buffer Preparation: Prepare 50 mM buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).

-

Stock Solution: Dissolve HE-PEMC in Acetonitrile to 1 mg/mL.

-

Incubation: Spike stock into buffers (final conc. 10 µM) at 37°C.

-

Sampling: Aliquot 100 µL at T=0, 1, 4, 8, 24, and 48 hours.

-

Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop base hydrolysis.

-

Analysis: Analyze via HPLC-UV or LC-MS/MS (Method below).

Protocol B: In Vitro Metabolic Stability (Microsomes)

Objective: Assess susceptibility to CYP450 oxidation and esterase cleavage.

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Cofactors: NADPH regenerating system (for oxidation) AND buffer only (for hydrolysis control).

-

Reaction: Incubate HE-PEMC (1 µM) at 37°C.

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Analytical Methodology

Accurate assessment requires separating HE-PEMC from its ketone precursor (synthesis starting material) and phenol degradant.

Recommended HPLC Conditions

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm) |

| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH stabilizes the phenol) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Carbamate) and 271 nm (Phenolic ring) |

| Retention Order | Phenol (Polar) < HE-PEMC < Ketone (Non-polar) |

Analytical Workflow Diagram

Caption: Standardized analytical workflow for quantifying HE-PEMC in biological matrices.

References

-

Novartis. (2000). Exelon (Rivastigmine Tartrate) Prescribing Information. Link

-

Mangas-Sanchez, J., et al. (2024). Directed Evolution and Immobilization of Lactobacillus brevis Alcohol Dehydrogenase for Chemo-Enzymatic Synthesis of Rivastigmine. PubMed. Link

-

European Pharmacopoeia. (2023). Rivastigmine Hydrogen Tartrate Monograph: Impurity Standards. Link

-

PubChem. (2024). Compound Summary: 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate.[4][5] Link

-

FDA. (2021). Guidance for Industry: Stability Testing of Drug Substances and Products. Link

Sources

Therapeutic Targeting of Cholinesterases by 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate: A Structural and Mechanistic Guide

Executive Summary

The compound 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (hereafter referred to as HEPMC) represents a critical structural analog to the FDA-approved Alzheimer’s therapeutic, Rivastigmine. By substituting the ionizable dimethylamino group of Rivastigmine with a neutral, polar hydroxyl group, HEPMC presents a unique physicochemical profile. This whitepaper provides an in-depth technical analysis of HEPMC’s potential therapeutic targets—specifically serine hydrolases like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)—and outlines the rigorous, self-validating experimental frameworks required to evaluate its efficacy as a pseudo-irreversible inhibitor.

Structural Rationale & Target Identification

The primary therapeutic targets for HEPMC are the cholinesterase enzymes responsible for the termination of cholinergic neurotransmission: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .

Mechanistic Causality: The Carbamylation Paradigm

HEPMC is hypothesized to act as a pseudo-irreversible inhibitor. The mechanism is driven by the ethyl(methyl)carbamate warhead. Inhibition occurs via a two-step kinetic process:

-

Reversible Binding (

) : The molecule docks into the active site gorge. -

Covalent Transfer (

) : The carbamate moiety is covalently transferred to the catalytic active-site serine (Ser203 in human AChE), releasing the phenol leaving group.

Because the decarbamoylation of the enzyme (hydrolysis of the carbamoyl-enzyme intermediate) is exceptionally slow, the enzyme remains inactive for an extended period, leading to synaptic acetylcholine accumulation[1].

The Hydroxyl Substitution: Shifting the Binding Landscape

In Rivastigmine, the protonated dimethylamino group acts as an anchor, engaging in strong cation-

Replacing this amine with a hydroxyl group in HEPMC fundamentally alters the target affinity profile:

-

Loss of Cation-

Anchoring : The neutral hydroxyl group cannot form cation- -

Novel Hydrogen Bonding : The hydroxyl group introduces a potent hydrogen-bond donor/acceptor, potentially forming new stabilizing interactions with residues like Glu202 or Tyr337.

-

BuChE Selectivity Shift : BuChE possesses a larger, more accommodating acyl pocket and lacks several aromatic residues present in AChE. Consequently, BuChE relies less on cation-

interactions. HEPMC's altered steric and electronic profile may therefore exhibit a pronounced selectivity shift toward BuChE.

Mechanism of AChE inhibition and subsequent cholinergic receptor activation.

In Vitro Target Validation: The Self-Validating Ellman's Workflow

To empirically validate HEPMC’s affinity for AChE and BuChE, a modified high-throughput 3 must be utilized[3]. This colorimetric protocol quantifies the hydrolysis of acetylthiocholine (ATCI) into thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow chromophore absorbing at 412 nm[4].

Step-by-Step Methodology & Causality

1. Reagent Preparation

-

Buffer : 0.1 M Sodium Phosphate (pH 8.0). Causality: A pH of 8.0 is the thermodynamic optimum for the nucleophilic attack of thiocholine on DTNB, ensuring rapid color development without inducing alkaline denaturation of the enzyme.

-

Substrate (ATCI) : 14 mM in deionized water. Causality: ATCI undergoes spontaneous basic hydrolysis. Preparing it in unbuffered water rather than the assay buffer minimizes background noise prior to reaction initiation.

-

Enzyme : 1 U/mL AChE/BuChE in buffer supplemented with 0.1% Bovine Serum Albumin (BSA). Causality: Highly dilute enzymes rapidly denature or adsorb to the hydrophobic walls of polystyrene microplates. BSA acts as a sacrificial protein to stabilize the active enzyme concentration.

2. Pre-Incubation (The Kinetic Window)

-

In a 96-well microplate, combine 25 µL of HEPMC (serial dilutions in 1% DMSO), 50 µL of DTNB (10 mM), and 25 µL of the Enzyme solution. Incubate at 37°C for 10 minutes.

-

Causality: Carbamates are time-dependent, slow-binding inhibitors. Pre-incubation allows the reversible enzyme-inhibitor complex to form and covalent carbamylation to initiate before the highly concentrated ATCI substrate is introduced to compete for the active site.

3. Reaction Initiation & System Self-Validation

-

Add 25 µL of ATCI to initiate the reaction.

-

Self-Validation Protocol: To ensure trustworthiness, every plate must include two critical controls:

-

Substrate Blank (Buffer + DTNB + ATCI, no enzyme): Used to subtract the spontaneous, non-enzymatic hydrolysis of ATCI.

-

Inhibitor Blank (HEPMC + DTNB, no enzyme): Ensures the hydroxyl group of HEPMC does not act as a reducing agent against DTNB, which would artificially inflate absorbance and cause false-negative inhibition readings.

-

4. Kinetic Readout

-

Immediately measure absorbance at 412 nm kinetically (e.g., every 30 seconds for 10 minutes).

-

Causality: Endpoint assays cannot accurately distinguish between competitive and time-dependent irreversible inhibition. Kinetic reads capture the initial linear velocity (

), ensuring measurements are taken before substrate depletion (<10% conversion) or product inhibition skews the Michaelis-Menten dynamics.

Step-by-step Ellman's assay workflow for quantifying cholinesterase inhibition.

Quantitative Projections & Target Affinity

Based on the structural divergence from established carbamate inhibitors, the following table summarizes the projected quantitative pharmacological parameters of HEPMC compared to its parent analog, Rivastigmine.

| Parameter | Rivastigmine (Reference) | HEPMC (Projected/Calculated) | Structural Rationale for Variance |

| AChE IC | ~4.1 µM | > 15.0 µM (Decreased Affinity) | Loss of cation- |

| BuChE IC | ~0.03 µM | ~0.10 µM (Maintained Affinity) | BuChE's larger acyl pocket accommodates the polar -OH group with minimal steric clash. |

| LogP (Lipophilicity) | 2.30 | ~1.80 | The substitution of the amine with a hydroxyl group increases overall molecular polarity. |

| Mechanism of Action | Pseudo-irreversible | Pseudo-irreversible | The ethyl(methyl)carbamate warhead remains fully conserved. |

Note: Stereochemistry plays a vital role in target affinity. Rivastigmine is exclusively the (S)-enantiomer, which aligns optimally within the AChE gorge[2]. HEPMC must be synthesized and evaluated enantiopurely to prevent the (R)-enantiomer from acting as a competitive antagonist.

Conclusion & Future Directions

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (HEPMC) represents a compelling molecular probe for targeting serine hydrolases. While the loss of the ionizable amine likely reduces its absolute potency against AChE compared to traditional Alzheimer's therapeutics, its conserved carbamate warhead and altered polarity profile open avenues for highly selective BuChE inhibition. Future drug development efforts should focus on utilizing the validated kinetic workflows described herein to map its exact

References

-

[4] Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. SciELO. 4

-

[3] Application Notes and Protocols: AChE-IN-15 for Ellman's Assay. Benchchem. 3

-

[2] Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. ACS Publications. 2

-

[1] Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PMC / NIH. 1

Sources

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate mechanism of action speculation

An In-Depth Technical Guide to the Speculated Mechanism of Action of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide delineates the speculated mechanism of action for 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. Based on its structural similarity to known cholinesterase inhibitors and its identification as a potential metabolite of Rivastigmine, the primary hypothesis is that this compound functions as a reversible inhibitor of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE). This document will explore the theoretical basis for this mechanism, propose a comprehensive suite of in vitro and in silico experiments for its validation, and briefly touch upon potential secondary mechanisms. The methodologies provided herein are designed to be self-validating and are grounded in established pharmacological principles.

Introduction

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a carbamate derivative with a chemical structure that suggests potential bioactivity within the central nervous system. A critical piece of information guiding the speculation on its mechanism of action is its documented status as a potential human metabolite of Rivastigmine[1], a well-established acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The carbamate functional group is a well-known pharmacophore responsible for the inhibition of cholinesterases[2][3]. Carbamate-based drugs and insecticides exert their effects by interacting with these enzymes, which are crucial for the regulation of neurotransmission[4][5][6][7].

Therefore, the central hypothesis of this guide is that 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate acts as a cholinesterase inhibitor . This guide will provide a detailed exploration of this hypothesis, grounded in the established pharmacology of carbamates.

Chapter 1: The Cholinergic System and Its Therapeutic Relevance

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a vital role in both the central and peripheral nervous systems, modulating processes such as memory, learning, attention, and muscle contraction[8]. The synaptic concentration of ACh is tightly regulated by the enzymes acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE)[9]. These enzymes hydrolyze ACh, terminating its signal.

In neurodegenerative diseases like Alzheimer's, a deficit in cholinergic neurotransmission is a key pathological feature. Consequently, inhibiting AChE and/or BChE is a primary therapeutic strategy to increase the synaptic levels of ACh and alleviate cognitive symptoms[9]. The efficacy of drugs like Rivastigmine validates this approach.

Chapter 2: Speculated Mechanism of Action: Reversible Cholinesterase Inhibition

The primary speculated mechanism of action for 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is the inhibition of AChE and BChE. Carbamates are classified as "pseudo-irreversible" or reversible covalent inhibitors[10][11]. The mechanism involves a two-step process:

-

Formation of a Reversible Enzyme-Inhibitor Complex: The carbamate first binds non-covalently to the active site of the cholinesterase enzyme.

-

Carbamylation of the Active Site: The carbamate then transfers its carbamoyl group to a critical serine residue in the enzyme's active site, forming a carbamylated enzyme. This carbamylated enzyme is temporarily inactive.

-

Spontaneous Reactivation: Unlike the stable phosphorylation caused by organophosphates, the carbamoyl-enzyme bond is labile and undergoes hydrolysis, regenerating the active enzyme. This regeneration is significantly slower than the hydrolysis of acetylcholine but much faster than the dephosphorylation from organophosphates, leading to a reversible inhibition of shorter duration[4][8][12].

This reversible nature is a key toxicological and therapeutic feature of carbamates[8]. The duration and intensity of the cholinergic effects are generally less severe and of shorter duration than those of organophosphates[4][6].

Caption: Proposed mechanism of reversible cholinesterase inhibition.

Chapter 3: Experimental Validation of the Hypothesized Mechanism

A systematic approach involving in vitro and in silico methods is necessary to validate the hypothesized mechanism of action.

Experimental Workflow

Caption: Experimental workflow for mechanism of action validation.

In Vitro Assays: Cholinesterase Activity

The foundational experiment to test our hypothesis is to measure the direct inhibitory effect of the compound on purified cholinesterase enzymes. The Ellman's assay is the gold standard for this purpose.

Protocol 1: Determination of IC50 using Ellman's Assay

Objective: To determine the concentration of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate required to inhibit 50% of AChE and BChE activity.

Materials:

-

Purified human recombinant AChE and BChE

-

Acetylthiocholine (ATCh) as a substrate for AChE

-

Butyrylthiocholine (BTCh) as a substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (test compound)

-

Rivastigmine (positive control)

-

96-well microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve DTNB, ATCh, and BTCh in phosphate buffer.

-

Prepare a stock solution of the test compound and Rivastigmine in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 25 µL of the test compound dilutions or control to the wells.

-

Add 50 µL of DTNB solution to each well.

-

Add 25 µL of AChE or BChE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

-

-

Initiate Reaction:

-

Add 25 µL of the substrate (ATCh for AChE, BTCh for BChE) to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Expected Outcome: If the hypothesis is correct, the compound will show a dose-dependent inhibition of AChE and/or BChE activity, allowing for the calculation of IC50 values.

Table 1: Hypothetical IC50 Values

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |

| 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate | 0.5 - 5.0 | 1.0 - 10.0 | ~2-fold |

| Rivastigmine (Reference) | ~0.1 - 1.0 | ~0.05 - 0.5 | ~0.5-fold (BChE selective) |

In Silico Modeling: Molecular Docking

Molecular docking studies can provide insights into the binding mode of the compound within the active site of AChE and BChE, further supporting the in vitro findings.

Protocol 2: Molecular Docking Study

Objective: To predict the binding affinity and interactions of the compound with the active sites of human AChE and BChE.

Procedure:

-

Obtain Crystal Structures: Download the 3D crystal structures of human AChE (e.g., PDB ID: 4EY7) and BChE (e.g., PDB ID: 1P0I) from the Protein Data Bank.

-

Prepare Protein and Ligand:

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate and minimize its energy.

-

-

Docking Simulation:

-

Define the binding site based on the co-crystallized ligand or known active site residues (e.g., the catalytic triad Ser203, His447, Glu334 in AChE).

-

Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.

-

-

Analysis:

-

Analyze the predicted binding poses and scoring functions.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site residues.

-

Expected Outcome: The docking results are expected to show that the compound fits well within the active site gorge of the cholinesterases, with the carbamate moiety positioned near the catalytic serine residue, ready for the carbamylation reaction.

Chapter 4: Potential Off-Target Effects and Secondary Mechanisms

While cholinesterase inhibition is the most probable mechanism, some carbamates have been shown to interact with other targets. It is prudent for a comprehensive evaluation to consider these possibilities.

-

Melatonin Receptors: Some carbamate insecticides have been found to act as ligands for melatonin receptors[13]. Binding assays for MT1 and MT2 receptors could be conducted to rule out or confirm this activity.

-

Aryl Hydrocarbon Receptor (AhR): There is evidence that some N-methyl carbamates may be involved in the activation of the AhR pathway[14]. Reporter gene assays in cell lines expressing AhR could be used to investigate this.

These potential secondary mechanisms should be investigated, especially if the observed in vivo effects are not fully explained by the degree of cholinesterase inhibition.

Conclusion

The structural analogy to Rivastigmine and the presence of the carbamate functional group provide a strong basis for the hypothesis that 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. The experimental and computational workflows detailed in this guide provide a robust framework for validating this primary mechanism of action. Confirmation of this hypothesis would classify the compound as a modulator of the cholinergic system, with potential therapeutic applications in conditions characterized by a cholinergic deficit. Further studies would then be warranted to explore its pharmacokinetic profile, in vivo efficacy, and safety.

References

-

Carbamate Toxicity - StatPearls - NCBI Bookshelf. (2023, May 1). National Center for Biotechnology Information. [Link]

-

Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

-

General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

-

Korabecny, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 203. [Link]

-

Korabecny, J., et al. (2019). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 24(23), 4241. [Link]

-

Scheme 1. Inhibition of cholinesterases by carbamates. ResearchGate. [Link]

-

Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. U.S. Environmental Protection Agency. [Link]

-

Pesticide Chemistry Carbamates. e-Krishi Shiksha. [Link]

-

Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides - NCBI. (2015). National Center for Biotechnology Information. [Link]

-

NOTE Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. (2013). Asian Journal of Chemistry, 25(6), 3499-3500. [Link]

-

Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. (2023). Metabolites, 13(8), 901. [Link]

-

Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. (2020). Journal of Pharmacology and Experimental Therapeutics, 375(1), 164-175. [Link]

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 4(1), 321-326. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). Arhiv za higijenu rada i toksikologiju, 71(4), 285-300. [Link]

-

Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension. [Link]

-

Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. (2020). Arhiv za higijenu rada i toksikologiju, 71(4), 285-300. [Link]

-

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. Pharmaffiliates. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]nlm.nih.gov/pmc/articles/PMC1567830/)

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. arsdcollege.ac.in [arsdcollege.ac.in]

- 6. journals.flvc.org [journals.flvc.org]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides: Pyrethroids, Organophosphorus Compounds, and Carbamates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Guide: Discovery and Isolation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

The following technical guide details the discovery, isolation, and structural elucidation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate , a critical metabolite and process impurity of the Alzheimer's therapeutic Rivastigmine.

Executive Summary

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (CAS: 1222073-98-4) is a pivotal structural analogue of Rivastigmine.[1] It functions primarily as a Phase I metabolite formed via oxidative deamination and as a process-related impurity during the drug substance synthesis. Its isolation is critical for two reasons:

-

Regulatory Compliance: It serves as a reference standard for impurity profiling in accordance with ICH Q3A(R2) guidelines.

-

Metabolic Mapping: It acts as the immediate precursor to the vinyl-derivative metabolite (3-vinylphenyl ethyl(methyl)carbamate), aiding in the elucidation of Rivastigmine’s clearance pathways.

This guide provides a validated workflow for the identification, de novo synthesis, and chromatographic isolation of this compound.

Chemical Context & Identity[2][3][4][5][6]

| Feature | Specification |

| Chemical Name | 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |

| Common Code | Rivastigmine Impurity/Metabolite |

| CAS Number | 1222073-98-4 |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Structural Relationship | Analogue of Rivastigmine where the dimethylamino moiety is substituted by a hydroxyl group.[1][2][3] |

Discovery Pathway

The discovery of this compound typically occurs through two distinct vectors in drug development: Metabolic Profiling and Synthetic Process Control .

Metabolic Identification Logic (LC-MS/MS)

In biological matrices (plasma/microsomes), Rivastigmine undergoes extensive metabolism. The discovery of the hydroxy-metabolite is driven by a specific mass shift.

-

Parent (Rivastigmine): [M+H]⁺ = 251.34 Da

-

Target (Hydroxy-Metabolite): [M+H]⁺ = 224.27 Da

-

Mass Shift: -27 Da

-

Mechanism: Loss of dimethylamine group (-45 Da) + Hydroxylation (+17 Da) + H (+1 Da) = Net -27 Da.

-

-

** fragmentation:** The retention of the carbamate moiety is confirmed by the characteristic neutral loss of the carbamoyl group during MS/MS fragmentation, isolating the modification to the ethyl side chain.

Process Impurity Origin

During the synthesis of Rivastigmine, if the reductive amination of the acetophenone precursor is incomplete or bypassed, the intermediate ketone can be reduced directly to the alcohol, yielding the target impurity.

Figure 1: Dual origin pathways (Metabolic vs. Synthetic) for the target compound.

Synthesis & Isolation Protocol

Since isolation from biological matrices yields insufficient quantities for full characterization, de novo synthesis followed by chromatographic isolation is the industry standard.

Synthetic Strategy

Objective: Convert 3-hydroxyacetophenone to the target carbamate alcohol. Precursor: 1-(3-hydroxyphenyl)ethanone.[4]

Step 1: Carbamoylation

Reaction: 1-(3-hydroxyphenyl)ethanone + Ethyl(methyl)carbamoyl chloride → 3-Acetylphenyl ethyl(methyl)carbamate.

-

Reagents: K₂CO₃ (Base), Acetone (Solvent).

-

Conditions: Reflux for 3 hours.

-

Yield Target: >95%.

-

Why: Protecting the phenol as a carbamate first ensures the subsequent reduction targets only the ketone.

Step 2: Selective Reduction (The Critical Step)

Reaction: 3-Acetylphenyl ethyl(methyl)carbamate + NaBH₄ → Target Compound .

-

Reagents: Sodium Borohydride (NaBH₄), Ethanol (dry).[5]

-

Conditions: 0°C to Room Temperature, 1 hour.

-

Mechanism: Hydride transfer to the carbonyl carbon.

Detailed Isolation Workflow

| Stage | Procedure | Technical Rationale |

| 1. Quenching | Add saturated aqueous NH₄Cl to the reaction mixture at 0°C. | Neutralizes excess borohydride and prevents side-reaction hydrolysis of the carbamate ester. |

| 2. Dilution | Dilute with water (2:1 ratio relative to ethanol). | Increases polarity of the aqueous phase to force the organic product out. |

| 3. Extraction | Extract 2x with Dichloromethane (CH₂Cl₂). | The target is moderately polar; DCM provides optimal partition coefficient vs. water. |

| 4. Washing | Wash organic phase with Brine. | Removes residual water and ethanol to prevent bumping during evaporation. |

| 5. Drying | Dry over anhydrous Na₂SO₄ and evaporate in vacuo. | Removes physical water traces. |

| 6. Purification | Flash Chromatography: Silica Gel (230-400 mesh).Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 60:40). | Separates the alcohol (Target) from any unreacted ketone (less polar) or over-reduced byproducts. |

Structural Elucidation & Validation

Once isolated, the structure must be validated using spectroscopic methods.[6][7] The following data confirms the identity of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate .

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 7.33 | Triplet (t) | 1H | Ar-H (C5) | Meta-coupling characteristic of 1,3-substituted benzene. |

| 7.20 - 7.15 | Multiplet (m) | 2H | Ar-H (C2, C6) | Protons adjacent to the alkyl/carbamate groups.[5] |

| 7.02 | Doublet (d) | 1H | Ar-H (C4) | Ortho to carbamate, para to alkyl. |

| 4.89 | Quartet (q) | 1H | -CH(OH)- | Characteristic methine proton next to hydroxyl. |

| 3.51 - 3.38 | Multiplet (m) | 2H | N-CH₂-CH₃ | Ethyl group on carbamate nitrogen. |

| 3.03 | Doublet* | 3H | N-CH₃ | Methyl group on nitrogen (rotamers may cause splitting). |

| 1.49 | Doublet (d) | 3H | -CH(OH)-CH₃ | Methyl group of the hydroxyethyl side chain. |

| 1.27 - 1.17 | Multiplet (m) | 3H | N-CH₂-CH₃ | Methyl of the ethyl carbamate chain. |

Note: The carbamate nitrogen exhibits rotameric behavior, often causing broadening or splitting of the N-Methyl and N-Ethyl signals at room temperature.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive ESI.

-

Observed Ion: [M+H]⁺ = 224.2 m/z.

-

Adducts: [M+Na]⁺ = 246.2 m/z (common in carbamates).

Analytical Profiling (HPLC)

For routine detection in drug substances, use the following validated HPLC method.

-